NC(CC)C(C=C1)=CC=C1O.[H]Cl
. This represents the structure of the molecule in a linear format.
4-(1-Aminopropyl)phenol hydrochloride is a chemical compound that belongs to the class of substituted phenols. It is characterized by the presence of an amino group and a phenolic hydroxyl group, making it a significant compound in various scientific applications, particularly in biochemistry and medicinal chemistry.
4-(1-Aminopropyl)phenol hydrochloride is classified as:
The synthesis of 4-(1-Aminopropyl)phenol hydrochloride typically involves the following methods:
The molecular structure of 4-(1-Aminopropyl)phenol hydrochloride features:
4-(1-Aminopropyl)phenol hydrochloride can participate in various chemical reactions, including:
The mechanism of action for 4-(1-Aminopropyl)phenol hydrochloride in biological systems may involve:
Studies have shown that compounds with similar structures can exhibit significant biological activities, including analgesic and anti-inflammatory effects.
4-(1-Aminopropyl)phenol hydrochloride has several applications in scientific research:
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 403640-27-7